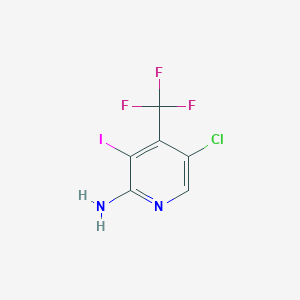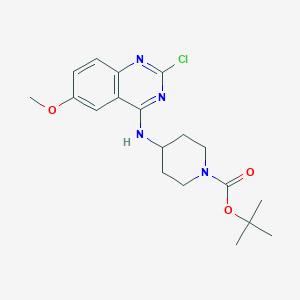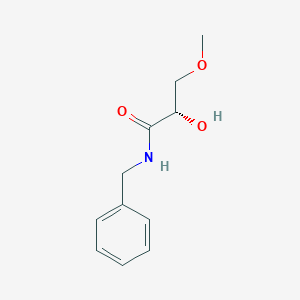
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is an organic compound characterized by its specific stereochemistry, which is denoted by the (S) configuration This compound features a benzyl group attached to a nitrogen atom, a hydroxy group on the second carbon, and a methoxy group on the third carbon of the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-hydroxy-3-methoxypropanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-methoxypropanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of benzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (S)-N-Benzyl-2-oxo-3-methoxypropanamide.
Reduction: Formation of (S)-N-Benzyl-2-hydroxy-3-methoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
®-N-Benzyl-2-hydroxy-3-methoxypropanamide: The enantiomer of the compound with different stereochemistry.
N-Benzyl-2-hydroxy-3-methoxypropanamide: The racemic mixture containing both (S) and ® enantiomers.
N-Benzyl-2-hydroxypropanamide: Lacks the methoxy group on the third carbon.
Uniqueness
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is unique due to its specific (S) configuration, which can result in different biological activities and interactions compared to its ® enantiomer and racemic mixture. The presence of the methoxy group also imparts distinct chemical properties that can influence its reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2S)-N-benzyl-2-hydroxy-3-methoxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-15-8-10(13)11(14)12-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1 |
Clave InChI |
SUPHWZWLQUAGOQ-JTQLQIEISA-N |
SMILES isomérico |
COC[C@@H](C(=O)NCC1=CC=CC=C1)O |
SMILES canónico |
COCC(C(=O)NCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)


![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
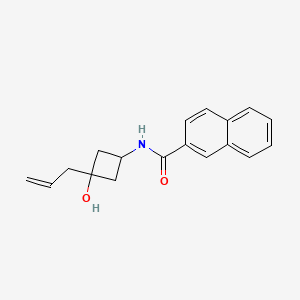
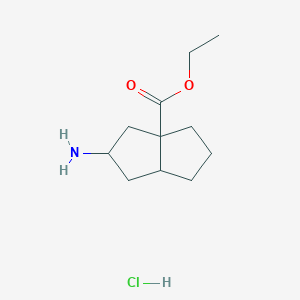

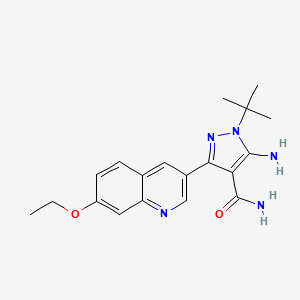
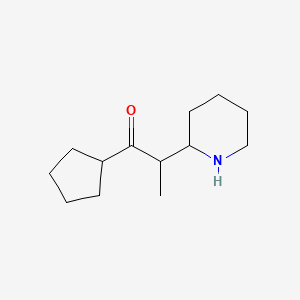
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)

